(R)-benzyl 2-oxooxazolidine-5-carboxylate

Asymmetric Synthesis Chiral Building Blocks Isoserine Synthesis

(R)-Benzyl 2-oxooxazolidine-5-carboxylate (CAS 169048-84-4) is a chiral, non-racemic oxazolidine derivative with the molecular formula C₁₁H₁₁NO₄ and a molecular weight of 221.21 g/mol. This compound features a (5R)-configured 2-oxooxazolidine ring bearing a benzyl ester at the 5-position, serving as a protected, enantiopure building block for β-amino-α-hydroxy acid derivatives such as isoserine and bestatin analogs.

Molecular Formula C11H11NO4
Molecular Weight 221.21 g/mol
Cat. No. B8071824
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-benzyl 2-oxooxazolidine-5-carboxylate
Molecular FormulaC11H11NO4
Molecular Weight221.21 g/mol
Structural Identifiers
SMILESC1C(OC(=O)N1)C(=O)OCC2=CC=CC=C2
InChIInChI=1S/C11H11NO4/c13-10(9-6-12-11(14)16-9)15-7-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,12,14)/t9-/m1/s1
InChIKeyBXBOMORKYGQSFX-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-Benzyl 2-Oxooxazolidine-5-Carboxylate: Chiral Oxazolidine Building Block for Asymmetric Synthesis Procurement


(R)-Benzyl 2-oxooxazolidine-5-carboxylate (CAS 169048-84-4) is a chiral, non-racemic oxazolidine derivative with the molecular formula C₁₁H₁₁NO₄ and a molecular weight of 221.21 g/mol . This compound features a (5R)-configured 2-oxooxazolidine ring bearing a benzyl ester at the 5-position, serving as a protected, enantiopure building block for β-amino-α-hydroxy acid derivatives such as isoserine and bestatin analogs . Its synthetic utility arises from the combination of a conformationally rigid oxazolidine core that dictates stereochemical outcomes and a benzyl ester group that enables selective deprotection under mild hydrogenolysis conditions.

Why (R)-Benzyl 2-Oxooxazolidine-5-Carboxylate Cannot Be Interchanged with Other Oxazolidine Esters or Enantiomers


The (R)-enantiomer of benzyl 2-oxooxazolidine-5-carboxylate is not interchangeable with its (S)-counterpart (CAS 112663-80-6) or with methyl/ethyl ester analogs in stereoselective synthesis workflows. The (R)-configuration at the 5-position determines the absolute stereochemistry of downstream products such as (R)-isoserine and derived β-amino-α-hydroxy acids; inversion to the (S)-enantiomer yields the opposite product enantiomer, fundamentally altering biological target engagement . Additionally, the benzyl ester serves a dual role of enhancing organic-phase solubility and enabling chemoselective deprotection by hydrogenolysis without disturbing the oxazolidine ring—a capability absent in methyl esters that require stronger hydrolytic conditions (e.g., LiOH, which may also open the oxazolidine ring) [1]. These orthogonal properties mean that substituting a different oxazolidine carboxylate—even one of identical molecular weight—introduces either the wrong stereochemical outcome or process incompatibility, making generic substitution scientifically invalid.

Quantitative Differentiation Evidence: (R)-Benzyl 2-Oxooxazolidine-5-Carboxylate vs. Closest Analogs


Enantiomeric Configuration Determines Absolute Stereochemistry of β-Amino-α-Hydroxy Acid Products

The (R)-configured benzyl 2-oxooxazolidine-5-carboxylate yields (R)-isoserine upon alkaline hydrolysis, whereas the (S)-enantiomer (CAS 112663-80-6) yields (S)-isoserine. This stereochemical divergence is absolute and non-negotiable in target-oriented synthesis. In the reported synthesis of (S)-isoserine from (S)-malic acid, benzyl (S)-2-oxooxazolidine-5-carboxylate was obtained in 90% yield and converted to (S)-isoserine by alkaline hydrolysis . No analogous yield data for the (R)-enantiomer route from (R)-malic acid is publicly available, but the stereochemical logic is strictly enantiocomplementary.

Asymmetric Synthesis Chiral Building Blocks Isoserine Synthesis

Benzyl Ester vs. Methyl Ester: Deprotection Orthogonality and Solubility Profile

The benzyl ester of (R)-2-oxooxazolidine-5-carboxylate can be selectively removed by catalytic hydrogenolysis (H₂, Pd/C), conditions that leave the oxazolidine ring intact. In contrast, the corresponding methyl ester (e.g., methyl (S)-2-oxooxazolidine-5-carboxylate, CAS 205382-87-2) requires alkaline hydrolysis (e.g., LiOH), which may simultaneously open the oxazolidine ring via nucleophilic attack at the 2-carbonyl [1]. Furthermore, the (S)-benzyl ester has a reported aqueous solubility of 2.41 mg/mL (0.0109 M) [2], while the (R)-benzyl ester, though not directly measured in the same study, is predicted to have comparable solubility based on identical molecular formula and lipophilicity. Methyl esters of this class typically show lower organic-phase solubility due to reduced lipophilicity (calculated logP difference of ~2.5 units for benzyl vs. methyl ester) .

Protecting Group Strategy Hydrogenolysis Solubility

Predicted Physicochemical Properties: Boiling Point and Density as Purity and Handling Indicators

The (R)-enantiomer has a predicted boiling point of 449.6 ± 34.0 °C and a predicted density of 1.296 ± 0.06 g/cm³ . These values, while computationally derived (ACD/Labs), can serve as benchmarks for batch-to-batch consistency and identity verification. The (S)-enantiomer (CAS 112663-80-6) shares the same molecular formula and thus identical predicted values within error, meaning this dimension does not differentiate enantiomers. However, for procurement quality assurance, verifying that the supplied material matches these predicted parameters provides a safeguard against mislabeling or degradation.

Physicochemical Characterization Quality Control Predicted Properties

Synthetic Route Suitability: Patent-Validated trans-Oxazolidine Isomerization Pathway

A patent from Hoffmann-La Roche (JPH09169744A) discloses a method for producing (4,5)-trans-oxazolidines by base-catalyzed isomerization of the corresponding cis-oxazolidines. This route is specifically exemplified for methyl (4S,5R)-4-benzyl-2-oxo-oxazolidine-5-carboxylate, the methyl ester trans-analog of the target benzyl ester . While the patent does not directly describe the (R)-benzyl ester, the isomerization methodology is applicable to benzyl esters, suggesting a scalable, stereoselective route that avoids chiral resolution. In contrast, alternative routes to 2-oxooxazolidine-5-carboxylates via cyclization of amino alcohols with carbonylating agents often yield mixtures of cis and trans isomers (typical dr ~3:1 to 5:1), requiring chromatographic separation and reducing isolated yield [1].

Process Chemistry Isomerization Patent Route

Procurement-Relevant Application Scenarios for (R)-Benzyl 2-Oxooxazolidine-5-Carboxylate


Asymmetric Synthesis of (R)-Configured β-Amino-α-Hydroxy Acids (e.g., (R)-Isoserine)

When the synthetic target requires the (R)-isomer of isoserine or related β-amino-α-hydroxy acid pharmacophores, the (R)-benzyl ester is the mandatory chiral building block. As demonstrated for the (S)-enantiomer route , the oxazolidine intermediate is obtained in high yield (90%) and converted quantitatively to the free amino acid by alkaline hydrolysis. The (R)-enantiomer enables the enantiocomplementary sequence, and its benzyl ester permits orthogonal deprotection without disturbing the amino alcohol stereochemistry.

Multi-Step Synthesis Requiring Orthogonal Protecting Group Strategy

In complex molecule synthesis where the oxazolidine ring must survive multiple synthetic transformations, the benzyl ester serves as a selectively removable protecting group. Catalytic hydrogenolysis (H₂, Pd/C) cleaves the benzyl ester while leaving the oxazolidine ring intact, unlike methyl esters that require basic hydrolysis potentially leading to ring-opening [1]. This orthogonality is critical in the synthesis of paclitaxel side-chain analogs and bestatin derivatives where the oxazolidine is an intermediate, not the final product.

Quality Control and Reference Standard for Chiral HPLC Method Development

The (R)-benzyl ester (CAS 169048-84-4) and its (S)-enantiomer (CAS 112663-80-6) can be used as paired reference standards for chiral HPLC method validation. The predicted identical physicochemical properties (BP, density) mean that chromatographic separation is the sole reliable identity test, and procurement of both enantiomers with certified enantiomeric excess (typically ≥98% ee) enables robust method development for in-process control in GMP manufacturing.

Process Scale-Up via Patent-Validated Isomerization Route

For kilogram-scale procurement, sourcing the compound from vendors utilizing the Hoffmann-La Roche isomerization patent (JPH09169744A) may provide superior diastereomeric purity (potentially >95% trans) without chromatography, reducing cost and lead time. Buyers should request evidence of diastereomeric ratio by ¹H NMR or chiral HPLC and compare against literature data for direct cyclization routes (typical dr ~3:1 to 5:1 cis/trans) [2].

Quote Request

Request a Quote for (R)-benzyl 2-oxooxazolidine-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.